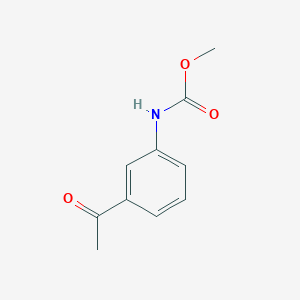

Methyl N-(3-acetylphenyl)carbamate

Description

Contextualization within Modern Carbamate (B1207046) Chemistry Research

The carbamate functional group is a significant structural motif in contemporary drug design and medicinal chemistry. nih.govresearchgate.netnih.gov Organic carbamates, also known as urethanes, are integral components of numerous therapeutic agents. nih.govacs.org Their prominence stems from their high chemical and proteolytic stability, which makes them effective as peptide bond surrogates in medicinal chemistry. nih.govresearchgate.netnih.govacs.org This stability, combined with an enhanced ability to permeate cellular membranes, is a highly desirable trait in drug development. nih.govresearchgate.netnih.gov

Carbamates also play a crucial role in organic synthesis, where they are frequently used as protecting groups for amines. acs.org The carbamate moiety offers a degree of conformational rigidity due to electron delocalization, and its ability to participate in hydrogen bonding allows it to interact with enzymes or receptors. acs.org This capacity for interaction is a key reason for the increasing use of carbamates in the design of molecules that can modulate biological systems. acs.org Furthermore, the synthesis of carbamates is a well-explored area of organic chemistry, with numerous methods developed to create these valuable compounds efficiently. nih.govorganic-chemistry.orgorganic-chemistry.org

Significance of Acetylphenyl Carbamates in Organic Synthesis and Medicinal Chemistry Research

The acetylphenyl group, when combined with a carbamate moiety, creates a class of compounds with specific relevance in medicinal chemistry research. The acetyl group (a ketone) on the phenyl ring provides a distinct point for molecular interaction and can influence the electronic properties of the entire molecule. This substitution is not arbitrary; it is often a deliberate design choice in the synthesis of targeted compounds.

Research into acetylphenyl carbamates is often linked to the development of cholinesterase inhibitors. A closely related analog, 3-Acetylphenyl ethyl(methyl)carbamate, is documented as an impurity of Rivastigmine, a drug used in the management of Alzheimer's disease. nih.gov This connection highlights the significance of the acetylphenyl carbamate scaffold in the field of neurodegenerative disease research. The exploration of various substituents on both the phenyl ring and the carbamate nitrogen is a common strategy to fine-tune the biological activity and pharmacokinetic properties of potential therapeutic agents.

The synthesis of such specialized carbamates can be achieved through various established organic chemistry reactions. organic-chemistry.orgorganic-chemistry.org For instance, methods for creating aryl carbamates often involve the reaction of an appropriate phenol (B47542) (in this case, 3-hydroxyacetophenone) with a carbamoylating agent or the coupling of aryl halides with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.orgorganic-chemistry.org

Overview of Key Research Trajectories for Methyl N-(3-acetylphenyl)carbamate and Closely Related Analogs

Current research involving this compound and its analogs primarily follows trajectories within medicinal chemistry and synthetic methodology. A major focus is the design and synthesis of novel enzyme inhibitors. nih.gov The carbamate group itself is a known "warhead" that can react with serine residues in the active sites of enzymes like acetylcholinesterase, leading to reversible inhibition. nih.gov

Consequently, a significant research trajectory involves the synthesis of a library of analogs to explore structure-activity relationships (SAR). This involves modifying the substituents on the phenyl ring and the nitrogen atom of the carbamate. For example, comparing this compound with its N-ethyl-N-methyl analog, 3-Acetylphenyl ethyl(methyl)carbamate, allows researchers to understand how small changes in the alkyl groups on the nitrogen affect binding affinity and inhibitory potency. nih.gov

Another research avenue is the development of more efficient and environmentally friendly synthetic routes to these compounds. nih.gov This includes exploring novel catalysts and reaction conditions for carbamate formation. organic-chemistry.orgorganic-chemistry.orgnih.gov As the demand for complex organic molecules grows, so does the need for sustainable and high-yield synthetic processes. The study of the synthesis of specific molecules like this compound contributes to this broader goal in organic chemistry.

Data Tables

Chemical Properties of this compound and a Close Analog

| Property | This compound | 3-Acetylphenyl ethyl(methyl)carbamate nih.govamericanelements.com |

|---|---|---|

| IUPAC Name | This compound | (3-acetylphenyl) N-ethyl-N-methylcarbamate |

| Molecular Formula | C10H11NO3 | C12H15NO3 |

| Molecular Weight | 193.19 g/mol | 221.25 g/mol |

| CAS Number | 139101-76-3 | 855300-09-3 |

| Boiling Point | Not available | 337 °C |

| Topological Polar Surface Area | 55.7 Ų | 46.6 Ų |

| Hydrogen Bond Donor Count | 1 | 0 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

| Rotatable Bond Count | 3 | 4 |

Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3-Acetylphenyl ethyl(methyl)carbamate |

| Rivastigmine |

| 3-hydroxyacetophenone |

| Sodium cyanate |

| 3-methylcyclohexyl n-(3-acetylphenyl)carbamate sigmaaldrich.com |

| 4-acetylphenyl n-(4-(methylthio)phenyl)carbamate sigmaaldrich.com |

| Methyl carbamate wikipedia.org |

| Ethyl carbamate wikipedia.org |

| Methylene diphenyl diisocyanate (MDI) nih.gov |

| p-methoxybenzamide orgsyn.org |

| N-bromosuccinimide orgsyn.org |

| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) orgsyn.org |

Structure

3D Structure

Properties

CAS No. |

87743-55-3 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

methyl N-(3-acetylphenyl)carbamate |

InChI |

InChI=1S/C10H11NO3/c1-7(12)8-4-3-5-9(6-8)11-10(13)14-2/h3-6H,1-2H3,(H,11,13) |

InChI Key |

YHXWVQDGBRJCPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Design for Methyl N 3 Acetylphenyl Carbamate and Analogs

Established Synthetic Pathways for Acetylphenyl Carbamates

The construction of the carbamate (B1207046) functionality on an acetyl-substituted phenyl ring can be achieved through several reliable methods. These pathways offer flexibility in terms of starting materials and can be adapted to produce a variety of structural analogs.

Direct Carbamoylation Strategies

Direct carbamoylation involves the introduction of the carbamate group in a single key step, typically by reacting a phenolic or amino precursor with a suitable carbamoylating agent. This approach is often favored for its efficiency and atom economy.

The synthesis of aryl carbamates through the reaction of phenols with chloroformates is a well-established and widely used method. In the context of producing methyl N-(3-acetylphenyl)carbamate, this would involve the reaction of 3-acetylphenol with methyl chloroformate. Generally, this reaction is carried out in the presence of a base to deprotonate the phenol (B47542), forming a more nucleophilic phenoxide ion that readily attacks the electrophilic carbonyl carbon of the chloroformate.

A general representation of this reaction is as follows:

An alternative and highly effective direct carbamoylation strategy involves the condensation of an aminoacetophenone with an alkyl chloroformate. This method is particularly useful for synthesizing N-aryl carbamates. For the target molecule, this involves the reaction of 3-aminoacetophenone with methyl chloroformate. This reaction typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct.

A specific example is the synthesis of methyl N-(4-acetylphenyl)carbamate , an isomer of the title compound. This can be achieved by reacting 4-aminoacetophenone with methyl chloroformate. The reaction conditions, such as the choice of solvent and base, are crucial for achieving high yields and purity.

Similarly, the synthesis of 3-acetylphenyl ethyl(methyl)carbamate , an analog of the target compound, has been reported. This synthesis was achieved by reacting 3-acetylphenol with ethyl(methyl)carbamoyl chloride in the presence of a catalyst. In one study, the reaction of 1-(3-hydroxyphenyl)ethan-1-one with N-ethyl,N-methyl carbamoyl (B1232498) chloride in the presence of zinc chloride in anhydrous toluene (B28343) yielded 3-acetylphenyl ethyl(methyl)carbamate.

| Precursor | Reagent | Product | Yield | Reference |

| 1-(3-hydroxyphenyl)ethan-1-one | N-ethyl,N-methyl carbamoyl chloride | 3-acetylphenyl ethyl(methyl)carbamate | 62% | mit.edu |

| 1-(4-hydroxyphenyl)ethan-1-one | N-ethyl,N-methyl carbamoyl chloride | 4-acetylphenyl ethyl(methyl)carbamate | 73% | mit.edu |

Multi-Step Synthetic Sequences and Precursor Functionalization

Multi-step syntheses offer a versatile approach to acetylphenyl carbamates, allowing for the strategic introduction and modification of functional groups on the aromatic ring. These sequences often involve the initial preparation of a functionalized precursor followed by the desired carbamoylation or other modifications.

A pertinent example of a multi-step sequence is the synthesis of N-(3-acetylphenyl)-N-ethylacetamide analogs. This process can involve the initial acylation of an aminophenol derivative followed by alkylation. For instance, the synthesis of N-(3-acetyl-phenyl)-N-ethyl-acetamide has been described, starting from 3-aminoacetophenone. The synthesis proceeds by first acetylating the amino group to form N-(3-acetylphenyl)acetamide. Subsequent N-alkylation with an ethylating agent, such as iodoethane, in the presence of a base like potassium hydroxide (B78521), yields the final product. google.com

This sequential approach allows for the introduction of different N-substituents, providing a pathway to a diverse range of analogs.

| Starting Material | Intermediate | Final Product | Reagents and Conditions | Reference |

| 3-Aminoacetophenone | N-(3-acetylphenyl)acetamide | N-(3-acetyl-phenyl)-N-ethyl-acetamide | 1. Acetic anhydride; 2. Iodoethane, KOH | google.com |

Another multi-step strategy involves the use of brominated intermediates that can be subsequently transformed via catalytic hydrogenation. This approach is particularly useful when direct functionalization at a specific position on the aromatic ring is challenging.

The synthesis could commence with the bromination of acetophenone (B1666503) to introduce a bromine atom at a desired position. For example, 3-bromoacetophenone can be prepared from acetophenone. This brominated intermediate can then undergo further functionalization.

While a direct example of catalytic hydrogenation of a brominated acetylphenyl carbamate is not explicitly detailed in the provided search results, the general principle of palladium-catalyzed hydrogenation of aryl bromides is a standard and robust reaction in organic synthesis. This reaction typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen source to reduce the carbon-bromine bond to a carbon-hydrogen bond. This method could be hypothetically applied to a brominated precursor to yield the desired acetylphenyl carbamate.

Acylation Reactions Involving Acetylphenyl Moieties

The synthesis of this compound can be achieved through the acylation of 3-aminoacetophenone. This reaction involves the introduction of a methoxycarbonyl group onto the nitrogen atom of the aminophenyl moiety. A common method for this transformation is the reaction of 3-aminoacetophenone with methyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Another approach involves the use of acylating agents generated in situ. For instance, the reaction of primary amides with oxalyl chloride can produce acyl isocyanates, which then react with various nucleophiles, including alcohols, to form carbamates. organic-chemistry.org This one-pot, two-step synthesis utilizes readily available starting materials. organic-chemistry.org

Catalytic Approaches in Carbamate Synthesis

Catalysis offers efficient and selective methods for the synthesis of carbamates, including those with acetylphenyl functionalities. Various metal-based catalysts have been developed to facilitate these transformations.

Zinc Chloride-Catalyzed Carbamate Formation from Carbamoyl Chlorides and Aromatic Alcohols

Zinc chloride has been demonstrated as an effective and inexpensive catalyst for the synthesis of carbamates from carbamoyl chlorides and alcohols. acs.orgnih.gov This method is applicable to both aromatic and aliphatic alcohols and shows good chemoselectivity, tolerating various functional groups such as nitro, keto, and aldehyde groups. acs.orgnih.gov The reaction mechanism is believed to involve the coordination of zinc chloride with the carbamoyl chloride, activating it for nucleophilic attack by the alcohol. acs.org Optimization of reaction conditions, such as catalyst loading, has shown that even a catalytic amount of zinc chloride can significantly promote the reaction, leading to high yields of the desired carbamate. nih.govresearchgate.net

Table 1: Effect of Zinc Chloride Catalyst Loading on Carbamate Yield nih.govresearchgate.net

| Entry | Catalyst (equiv) | Temperature (°C) | Yield (%) |

| 1 | 0 | Room Temp | No Reaction |

| 2 | 0.1 | Room Temp | 30 |

| 3 | 0.25 | Room Temp | 41 |

| 4 | 0.5 | Room Temp | 81 |

| 5 | 0.75 | Room Temp | 85 |

| 6 | 1 | Room Temp | 86 |

Reaction conditions: Carbamoyl chloride and alcohol at room temperature.

Rhodium-Catalyzed Carbamate Transfer to Sulfoxides: Synthesis of Sulfoximine (B86345) Propargyl Carbamates

Rhodium catalysts have been successfully employed in the synthesis of N-protected sulfoximines through the transfer of carbamates to sulfoxides. organic-chemistry.orgnih.govacs.org This method provides a convenient route to sulfoximine carbamates under mild conditions. organic-chemistry.orgacs.org The reaction is stereospecific and yields N-protected sulfoximines in high yields. organic-chemistry.org Improved conditions using Rh₂(esp)₂ as the catalyst and toluene as the solvent have expanded the scope of this reaction to include previously low-yielding carbamates containing π-functionality, such as propargyl carbamates. nih.govacs.org These propargyl sulfoximine carbamates can serve as valuable building blocks in "click" chemistry. acs.org

Table 2: General Procedure for Rhodium-Catalyzed Carbamate Transfer nih.govacs.org

| Component | Amount |

| Sulfoxide/Sulfide | 0.5 mmol (1.0 equiv) |

| Carbamate | 0.85 mmol (1.7 equiv) |

| MgO | 81 mg (2.0 mmol, 4.0 equiv) |

| Rh₂(esp)₂ | 7.6 mg (2.0 mol %) |

| Toluene | 1.0 mL |

| Temperature | 30 °C |

| Time | 16 h |

Copper-Catalyzed Coupling of Aryl Halides with Potassium Cyanate (B1221674) in Carbamate Synthesis

Copper-catalyzed cross-coupling reactions provide a versatile method for the formation of C-N bonds, which is essential for carbamate synthesis. The coupling of aryl halides with potassium cyanate in the presence of a copper catalyst and an alcohol affords aryl carbamates. researchgate.netresearchgate.net This approach is compatible with a range of functional groups. nih.gov The use of CuI as a catalyst, along with a suitable ligand, has been shown to be effective for this transformation. researchgate.netresearchgate.net The reaction proceeds through the formation of an isocyanate intermediate, which is then trapped by the alcohol to yield the carbamate. researchgate.net This methodology has been successfully applied to the synthesis of various N-(hetero)aryl carbamates from the corresponding chlorides, bromides, and iodides. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Route Development

The development of sustainable synthetic methods is a key focus in modern chemistry. For the synthesis of carbamates, this includes the use of environmentally benign reagents and solvents, as well as the implementation of efficient reaction technologies.

Optimization via Continuous Flow Reactor Systems

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, enhanced reaction kinetics, and easier scalability. nih.govspringernature.com The use of continuous flow reactors has been explored for carbamate synthesis, demonstrating the potential for streamlined and optimized production. nih.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. acs.orgacs.org For instance, a continuous flow process coupling a Curtius rearrangement with a biocatalytic impurity tagging strategy has been developed for the synthesis of Cbz-carbamate products. nih.gov This approach highlights the potential for integrating different reaction types within a single, continuous process. nih.gov The ability to telescope reaction steps minimizes the need for isolation of potentially hazardous intermediates. nih.gov

Metal-Free Carbamoylation and CO2 Utilization Strategies

The synthesis of carbamates, including analogs of this compound, has progressively moved away from hazardous reagents like phosgene (B1210022) towards more sustainable alternatives. researchgate.netacs.org A significant area of this research is the development of metal-free catalytic systems, which avoid the cost, toxicity, and potential product contamination associated with heavy metals. nih.gov A cornerstone of these green strategies is the utilization of carbon dioxide (CO₂), an abundant, renewable, and non-toxic C1 feedstock. researchgate.net

Metal-free approaches for carbamate synthesis from CO₂ typically involve the reaction of an amine, such as a substituted aniline, with CO₂ and an electrophile, often an alkyl halide or an alcohol. These reactions are generally facilitated by a strong, non-nucleophilic organic base. acs.orgnih.gov One of the most effective and commonly used bases is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). acs.orgnih.gov In this three-component system, the base promotes the reaction between the amine and CO₂ to form a carbamate anion intermediate, which is then trapped by the electrophile to yield the final carbamate product. acs.orgnih.gov This method has proven effective for a diverse range of anilines, including those with electron-donating groups. acs.org

Another innovative metal-free strategy involves the chemo- and site-selective reaction of aromatic amines with cyclic organic carbonates. nih.gov This process can be efficiently catalyzed by the organocatalyst 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) under very mild, ambient conditions. nih.gov The reaction's success is attributed to a proton-relay mechanism mediated by the guanidine (B92328) base, providing a sustainable route to a wide variety of N-aryl carbamates. nih.gov

The use of CO₂ is not limited to reactions with alkyl halides. Direct synthesis from amines, CO₂, and alcohols is also a key area of research. While thermodynamically challenging due to the formation of water as a byproduct, catalyst systems combining CeO₂ and 2-cyanopyridine (B140075) have been shown to effectively produce various carbamates, including N-arylcarbamates, with high selectivity. researchgate.net

Table 1: Examples of Metal-Free Carbamoylation Strategies

| Catalyst/Base | Amine Substrate | C1 Source | Electrophile/Co-reactant | Key Features |

|---|---|---|---|---|

| DBU | Anilines, Secondary Amines | CO₂ | Alkyl Halides | Catalyst-free; proceeds via carbamate anion intermediate; fast reaction times in continuous flow systems. acs.orgnih.gov |

| TBD | Aromatic Amines | Cyclic Carbonates | - | Proceeds under ambient conditions; effective and inexpensive organocatalyst; high chemo- and site-selectivity. nih.gov |

| CeO₂ / 2-cyanopyridine | Amines | CO₂ | Alcohols (e.g., Methanol) | Overcomes thermodynamic hurdles of water formation; provides high selectivity for N-arylcarbamates. researchgate.net |

| TMG | Aniline derivatives | CO₂ | - | Serves as a superbase to deprotonate the amine during its attack on CO₂; allows for carboxylation even without a CO₂ atmosphere. rsc.orghelsinki.fi |

Atom Economy and E-Factor Analysis in Carbamate Synthesis

The principles of green chemistry are essential for evaluating the sustainability of a chemical process. Two key metrics used for this purpose are atom economy and the Environmental Factor (E-Factor). chembam.com

Atom Economy is a theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. chembam.comchegg.comAtom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

E-Factor provides a more practical measure of a process's environmental impact by quantifying the amount of waste generated relative to the amount of product. chembam.comlibretexts.orgE-Factor = Total Mass of Waste / Total Mass of Product An ideal E-Factor is 0. libretexts.org

The synthesis of carbamates provides a clear illustration of the value of these metrics. Traditional methods often involved reacting amines with highly toxic phosgene or its derivatives. This route generates stoichiometric amounts of hydrogen chloride (HCl) as waste, resulting in poor atom economy and a high E-Factor. acs.org

Modern, greener synthetic routes show significant improvements. For example, the synthesis of an N-aryl carbamate from an aniline, CO₂, and an alcohol is highly atom-economical, with water being the only theoretical byproduct. While this reaction requires catalysts and specific conditions to proceed efficiently, it represents a major step forward in sustainability. researchgate.net Similarly, the three-component reaction using an amine, CO₂, and an alkyl halide, facilitated by a base like DBU, also presents a more favorable profile compared to phosgene-based methods. acs.orgnih.gov

Table 2: Comparative Green Metrics for N-Phenylcarbamate Synthesis

| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy | E-Factor Profile |

|---|---|---|---|---|---|

| Phosgene Route | Aniline + Phosgene + Methanol (B129727) | Methyl N-phenylcarbamate | 2 HCl | 54.5% | High (due to toxic HCl waste and catalyst/solvent waste). acs.org |

| DMC Route | Aniline + Dimethyl Carbonate (DMC) | Methyl N-phenylcarbamate | Methanol | 100% (if methanol is a desired co-product or recycled) | Low (Methanol is a relatively benign byproduct). acs.org |

| Direct CO₂ Route | Aniline + CO₂ + Methanol | Methyl N-phenylcarbamate | H₂O | 87.2% | Low (Water is a harmless byproduct, though its removal can be energy-intensive). researchgate.net |

Mechanistic Investigations of Carbamate Formation Reactions

Understanding the reaction mechanisms and catalytic cycles involved in carbamate formation is crucial for optimizing existing methods and designing new, more efficient synthetic strategies.

Elucidation of Reaction Mechanisms and Catalytic Cycles

The mechanism for the direct synthesis of carbamates from amines and CO₂ has been the subject of detailed investigation. In base-mediated reactions, the first step is generally the nucleophilic attack of the amine on the electrophilic carbon atom of CO₂. nih.govresearchgate.net This leads to the formation of a carbamic acid or, in the presence of a base, a carbamate anion intermediate. acs.orgnih.gov

Computational and experimental studies on the role of superbases, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), have provided significant insight. It was found that the zwitterionic TMG–CO₂ adduct, initially thought to be the direct carboxylating agent, is not. rsc.orghelsinki.fi Instead, the mechanism involves the dissociation of CO₂ from the adduct, followed by a concerted step where a free TMG molecule deprotonates the amine as it attacks a free CO₂ molecule. rsc.orghelsinki.fi This highlights the primary role of the base as a proton shuttle or activator for the amine.

In the widely used three-component synthesis of carbamates from an amine, CO₂, and an alkyl halide with DBU as the base, the catalytic cycle can be described as follows:

Carbamate Anion Formation: The amine reacts with CO₂ in the presence of DBU. The base facilitates the formation of a carbamate anion. acs.orgnih.gov

Nucleophilic Attack: The newly formed carbamate anion acts as a nucleophile and attacks the alkyl halide via an SN2 reaction. nih.gov

Product Formation and Base Regeneration: This attack yields the final N-alkyl carbamate product and a halide salt of the protonated base (e.g., [DBUH]⁺X⁻).

This process offers a direct, often catalyst-free (with DBU acting as a reagent), and continuous method for producing carbamates. acs.orgnih.govnih.gov

Role of Intermediates in Reaction Pathways

The intermediates formed during a reaction dictate its pathway, rate, and selectivity. In the metal-free synthesis of carbamates from CO₂, several key intermediates have been identified or proposed.

Carbamic Acid/Carbamate Anion: This is the primary intermediate formed from the reaction of an amine and CO₂. acs.orgresearchgate.netnih.gov The formation of the carbamate anion is significantly accelerated by strong, non-nucleophilic bases. acs.orgnih.gov This anionic species is the key nucleophile that subsequently reacts with an electrophile (like an alkyl halide) to form the carbamate product. nih.gov

Base-CO₂ Adducts: Zwitterionic adducts, such as the one formed between TMG and CO₂, are important species in these reactions. rsc.orghelsinki.fi While not direct carboxylating agents, they serve as a reversible source of both CO₂ and the active base, enabling the carboxylation of even relatively inert nucleophiles. rsc.orghelsinki.fi

Ionic Intermediates: Mechanistic studies of the DBU-promoted synthesis confirm that the reaction proceeds through the formation of an ionic intermediate, specifically the carbamate anion paired with the protonated base. acs.orgnih.gov The stability of this intermediate is crucial for the reaction's success. Strong organic bases are known to effectively stabilize this intermediate. acs.orgnih.gov

By avoiding the formation of highly toxic intermediates such as isocyanates, which are central to older synthetic routes, these modern methods offer a significantly improved safety and environmental profile. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For Methyl N-(3-acetylphenyl)carbamate, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a complete structural assignment.

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. The aromatic region would be expected to show complex signals for the four protons on the benzene (B151609) ring. The chemical shifts are influenced by the electron-withdrawing acetyl group and the electron-donating carbamate (B1207046) group. The acetyl methyl protons would appear as a sharp singlet, while the carbamate's N-H proton would be a broad singlet, and the methoxy (B1213986) protons would also present as a distinct singlet.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum would be characterized by signals for the two carbonyl carbons (one from the acetyl group and one from the carbamate), the carbons of the aromatic ring, and the two methyl carbons. The positions of the aromatic carbon signals are dictated by the substitution pattern on the ring.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Acetyl (CH₃) | ~2.6 | Singlet |

| Methoxy (OCH₃) | ~3.8 | Singlet |

| Aromatic (C-H) | 7.2 - 8.0 | Multiplet |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Acetyl (CH₃) | ~27 |

| Methoxy (OCH₃) | ~52 |

| Aromatic (C-H) | 118 - 130 |

| Aromatic (C-N) | ~140 |

| Aromatic (C-C=O) | ~138 |

| Carbonyl (Carbamate, C=O) | ~154 |

For unambiguous assignment, especially in more complex derivatives, two-dimensional NMR techniques like the Heteronuclear Multiple Bond Correlation (HMBC) experiment are invaluable. HMBC reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, an HMBC spectrum would be crucial to confirm the connectivity of the substituents to the aromatic ring. Key correlations would include the coupling between the acetyl methyl protons and the acetyl carbonyl carbon, as well as with the attached aromatic carbon (C3). Similarly, correlations would be observed between the methoxy protons and the carbamate carbonyl carbon, and between the N-H proton and adjacent aromatic carbons.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Band Assignment

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its key functional groups. A prominent feature would be the N-H stretching vibration. Two distinct carbonyl (C=O) stretching bands are expected: one at a higher wavenumber for the acetyl ketone and another for the carbamate ester group. Aromatic C-H and C=C stretching vibrations, as well as C-O stretching from the carbamate, would also be present.

Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3300 - 3400 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Acetyl C=O | Stretch | 1680 - 1700 |

| Carbamate C=O | Stretch | 1700 - 1730 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry Techniques for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like carbamates. In positive ion mode ESI-MS, this compound would be expected to produce a prominent pseudomolecular ion, typically the protonated molecule [M+H]⁺. Adducts with sodium [M+Na]⁺ may also be observed.

Solid-State Characterization Methods

Solid-state properties are fundamental to understanding the physical and chemical behavior of a crystalline compound. Techniques such as X-ray diffraction and scanning electron microscopy provide invaluable information regarding the crystal lattice and particle morphology of this compound.

X-ray Diffraction for Crystal Structure Analysis and Absolute Configuration Determination

Research has shown that the crystal structure of a related compound, methyl N-phenylcarbamate, belongs to the monoclinic space group P21/a. While specific crystallographic data for this compound is not as widely published, the principles of analysis remain the same. The analysis would involve irradiating a single crystal of the compound with monochromatic X-rays and analyzing the resulting diffraction pattern. This pattern provides the necessary information to construct an electron density map and solve the crystal structure.

Determination of the absolute configuration is possible with XRD, particularly when the molecule is chiral and crystallizes in a non-centrosymmetric space group. This is achieved by analyzing anomalous dispersion effects, which can distinguish between a molecule and its non-superimposable mirror image.

Key Crystallographic Parameters from a Hypothetical Analysis:

| Parameter | Description | Hypothetical Value |

| Chemical Formula | The elemental composition of the molecule. | C10H11NO3 |

| Formula Weight | The mass of one mole of the compound. | 193.20 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The group of symmetry operations of the crystal. | P21/c |

| Unit Cell Dimensions | The lengths of and angles between the cell axes. | a = 8.5 Å, b = 12.3 Å, c = 9.1 Å, β = 98.5° |

| Volume | The volume of the unit cell. | 940 ų |

| Z | The number of molecules per unit cell. | 4 |

Note: The table above presents hypothetical data for illustrative purposes, based on common values for similar organic compounds.

Scanning Electron Microscopy for Morphological and Surface Studies

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of solid materials at high magnification. In the context of this compound, SEM analysis reveals the shape, size, and surface texture of its crystalline particles. This information is critical in fields such as materials science and pharmaceutical development, where particle characteristics can influence properties like solubility and flowability.

The technique involves scanning the surface of the sample with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the surface topography and composition. The resulting images can show whether the particles are, for example, prismatic, acicular (needle-like), or irregular in shape. Furthermore, SEM can be used to assess the size distribution of the particles and to identify any morphological heterogeneity within a batch of the compound.

Chromatographic Methods for Purity Assessment and Quantification in Research Settings

Chromatographic techniques are indispensable for separating, identifying, and quantifying the components of a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are key methods used in research settings to ensure purity and characterize related substances.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. A detector, typically a UV-Vis spectrophotometer, then quantifies the amount of the compound as it elutes from the column.

In a typical HPLC analysis for purity, a solution of the compound is injected into the system. The primary peak in the resulting chromatogram corresponds to this compound, and its area is proportional to its concentration. Any additional peaks represent impurities. By comparing the area of the main peak to the total area of all peaks, the purity of the sample can be accurately calculated, often expressed as a percentage. This method is also crucial for developing and validating synthesis protocols, as it can track the formation of the desired product and the presence of starting materials or by-products.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | ~4.5 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analyte Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While this compound itself may have limited volatility, GC-MS is invaluable for identifying and quantifying any volatile impurities or related substances that may be present in a sample. It is also a key technique in metabolomics studies where related metabolites might be analyzed.

In a GC-MS analysis, the sample is vaporized and introduced into a long, thin capillary column. An inert gas carries the sample through the column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which bombards it with electrons, causing it to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as several fragment ions that are characteristic of its structure.

Derivatization, Chemical Transformations, and Analog Design

Methyl N-(3-acetylphenyl)carbamate as a Versatile Synthetic Scaffold

The strategic placement of the acetyl and carbamate (B1207046) functionalities on the phenyl ring makes this compound an ideal starting material for constructing a wide range of derivatives. The acetyl group's carbonyl carbon is electrophilic and its α-protons are acidic, rendering it susceptible to a variety of nucleophilic attacks and condensation reactions. Concurrently, the aromatic ring can undergo electrophilic substitution, further expanding the synthetic possibilities.

Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic compounds. masterorganicchemistry.commsu.eduyoutube.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, leading to the formation of a new C-E bond, where E represents the electrophile. masterorganicchemistry.com The existing substituents on the benzene (B151609) ring, the acetyl and carbamate groups, direct the position of the incoming electrophile.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., chlorine, bromine) onto the aromatic ring. msu.edu

Nitration: Introduction of a nitro group (-NO2). youtube.comlibretexts.org

Sulfonation: Introduction of a sulfonic acid group (-SO3H). youtube.com

Friedel-Crafts Alkylation and Acylation: Formation of new carbon-carbon bonds by introducing alkyl or acyl groups. masterorganicchemistry.com

The presence of both an activating group (the carbamate, depending on its N-substitution) and a deactivating group (the acetyl group) on the ring influences the regioselectivity of these reactions, directing the incoming electrophile to specific positions on the ring. msu.edulibretexts.org The interplay of these electronic effects allows for controlled synthesis of specifically substituted derivatives.

Condensation Reactions for Novel Heterocyclic Ring Formation

The acetyl group of this compound is a key functional handle for building new heterocyclic rings through condensation reactions. These reactions typically involve the reaction of the ketone with a binucleophilic reagent, leading to the formation of a new ring system.

Chalcones, characterized by the 1,3-diphenylprop-2-en-1-one backbone, can be synthesized from this compound through the Claisen-Schmidt condensation. nih.govresearchgate.netnih.gov This base-catalyzed reaction involves the condensation of an acetophenone (B1666503) derivative (in this case, this compound) with an aromatic aldehyde. researchgate.net The resulting chalcone (B49325) incorporates the carbamate functionality, leading to hybrid molecules that combine the structural features of both chalcones and carbamates. nih.gov The reaction is typically carried out in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent. nih.govresearchgate.net

Table 1: Synthesis of Chalcone Derivatives

| Starting Material | Reagent | Catalyst | Product |

|---|

The versatile acetyl group of this compound can be utilized to construct a variety of five- and six-membered heterocyclic rings.

Pyrazoles: Reaction with hydrazine (B178648) or its derivatives leads to the formation of pyrazole (B372694) rings. rsc.org

Oxazoles: Condensation with hydroxylamine (B1172632) can yield isoxazole (B147169) derivatives. rsc.org

Pyrimidines: Reaction with reagents like guanidine (B92328) can form pyrimidine (B1678525) rings. rsc.org

Selenadiazoles: While less common, the synthesis of selenadiazoles from ketones is a known transformation, suggesting the potential for creating such analogs from this scaffold.

These reactions significantly expand the chemical space accessible from this compound, providing a library of diverse heterocyclic compounds.

Spiro compounds, which contain two rings connected by a single common atom, represent a unique three-dimensional chemical space. nih.govresearchgate.net The synthesis of spiro compounds from this compound can be envisioned through multi-step sequences. For instance, the acetyl group can be transformed into a reactive intermediate suitable for [3+2]-cycloaddition reactions. Alternatively, condensation reactions with specifically designed reagents can lead to the formation of spirocyclic systems. The rigidity and novel three-dimensional arrangement of spiro compounds make them attractive targets in drug discovery. nih.gov

Oxidation Reactions: Conversion to Oxoacetylphenylcarbamate and Subsequent Cyclizations

Oxidation of the acetyl group in this compound can lead to the corresponding α-keto-aldehyde, or methyl N-(3-oxoacetylphenyl)carbamate. This highly reactive 1,2-dicarbonyl compound is a valuable intermediate for the synthesis of various heterocyclic systems through subsequent cyclization reactions. For example, condensation of this intermediate with binucleophiles can afford a range of fused and non-fused heterocyclic structures.

Reduction of the Acetyl Group to Corresponding Alcohols (for related compounds)

The selective transformation of the acetyl group in molecules like this compound into a secondary alcohol is a key chemical manipulation. This reduction can significantly alter the compound's electronic properties, steric profile, and potential for hydrogen bonding, thereby modifying its interaction with biological targets. However, the presence of the carbamate functional group, which is itself susceptible to reduction, necessitates a chemoselective approach.

The reduction of amides and esters typically requires powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). rsc.org Such strong reducing agents would likely reduce both the ketone (acetyl group) and the carbamate ester, leading to a mixture of products. Therefore, achieving the selective reduction of the ketone requires milder reagents that can differentiate between the two carbonyl functionalities.

Strategies for the chemoselective reduction of ketones in the presence of less reactive carbonyl groups like esters and carbamates often involve the use of modified or less reactive hydride sources. nih.gov For instance, sodium borohydride (B1222165) (NaBH₄) is a well-established reagent for the reduction of aldehydes and ketones, and it is generally unreactive towards esters and carbamates under standard conditions. This difference in reactivity allows for the selective reduction of the acetyl group to a 1-hydroxyethyl group.

Another advanced strategy involves the temporary in-situ protection of more reactive carbonyls. For example, diethylaluminum benzenethiolate (B8638828) can reversibly transform aldehydes into unreactive O,S-aluminum acetals, allowing for the selective reduction of other carbonyl groups present in the molecule. organic-chemistry.orgresearchgate.net While primarily demonstrated for aldehydes, this principle of differentiating carbonyl reactivity is central to the selective modification of complex molecules.

The general scheme for the selective reduction of the acetyl group in a related phenylcarbamate is presented below:

Scheme 1: Chemoselective Reduction of an Acetylphenyl Carbamate

This transformation highlights the ability to modify one part of the molecule while preserving the carbamate core, a crucial step in the synthesis of diverse analogs for research purposes.

Rational Design and Synthesis of Functionalized Carbamate Analogs

The rational design and synthesis of new analogs based on the carbamate scaffold are driven by the goal of fine-tuning their properties for specific research applications, such as enzyme inhibition or receptor binding. nih.govnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule contribute to its biological or chemical activity. For carbamate derivatives, SAR exploration involves synthesizing a library of analogs where specific parts of the molecule are systematically varied. nih.gov

For instance, in the context of enzyme inhibition, the O-phenyl ring of carbamates offers a prime location for modification. Studies on O-phenyl carbamates as inhibitors of fatty acid amide hydrolase (FAAH) have shown that the electronic properties of substituents on the phenyl ring play a crucial role in their inhibitory potency. acs.org Electron-withdrawing groups on the phenyl ring can increase the reactivity of the carbamate carbonyl group, facilitating faster covalent modification of the enzyme's active site serine, which often leads to higher potency. acs.org However, this increased reactivity can also lead to decreased hydrolytic stability, a critical parameter for any potential research tool. acs.org

A quantitative structure-activity relationship (QSAR) analysis of certain O-phenyl carbamates revealed a logarithmic correlation between the FAAH inhibitory activity (logIC₅₀) and the Hammett sigma (σ) constant of the substituents, which quantifies their electron-withdrawing or -donating effects. acs.org

| Compound/Analog | Substituent (R) on Phenyl Ring | Target | Activity (IC₅₀) | Reference |

| Analog A | -H | FAAH | >1000 nM | acs.org |

| Analog B | 4-CN | FAAH | 130 nM | acs.org |

| Analog C | 4-NO₂ | FAAH | 45 nM | acs.org |

| Analog D | 3-Cl | FAAH | 250 nM | acs.org |

| Analog E | 3,4-diCl | FAAH | 90 nM | acs.org |

This table presents hypothetical data based on published SAR trends for illustrative purposes.

These studies demonstrate that systematic modification and analysis can yield potent and selective compounds, guiding future design efforts. nih.govnih.gov

The strategic placement of diverse chemical groups onto the carbamate scaffold allows for the fine-tuning of its properties. Substitutions can be made at the carbamate nitrogen, the O-phenyl ring, or by replacing the phenyl ring with other aromatic or heterocyclic systems. These modifications can influence a molecule's size, shape, lipophilicity, and hydrogen bonding capacity, thereby affecting its interactions with biological macromolecules. nih.gov

For example, in the development of corticotropin-releasing factor-1 (CRF₁) receptor antagonists, pyrazinone-based structures incorporating carbamate groups were synthesized. nih.gov The variation of substituents on the aryl portion of the carbamate led to the identification of highly potent antagonists, with IC₅₀ values in the low nanomolar range. nih.gov Similarly, the synthesis of carbamate-tethered aryl propanoic acids as PPARα/γ dual agonists showed that stereochemistry and the nature of the substituents significantly affect agonistic activity. nih.gov

The carbamate group is a highly valued functional motif in the design of complex organic molecules, particularly in medicinal chemistry and drug discovery. nih.govnih.govacs.org Its utility stems from a combination of favorable chemical and physical properties.

Structural and Electronic Properties: Structurally, the carbamate functional group can be considered a hybrid of an ester and an amide. nih.gov This "amide-ester" nature confers significant chemical and proteolytic stability. nih.govacs.org The resonance between the nitrogen lone pair and the carbonyl group gives the C-N bond partial double-bond character, which restricts rotation and can impose a degree of conformational rigidity upon the molecule. nih.govacs.org This conformational constraint can be advantageous for locking the molecule into a bioactive conformation for binding to a target.

Role in Molecular Interactions: The carbamate moiety is an excellent hydrogen bond donor (via the N-H) and acceptor (via the carbonyl and ester oxygens). nih.govacs.org This allows it to participate in crucial hydrogen bonding networks within the active sites of enzymes or the binding pockets of receptors, contributing to high-affinity interactions.

Use as a Bioisostere and in Prodrugs: Due to its stability and conformational properties, the carbamate linkage is frequently used as a bioisostere for the more labile peptide (amide) bond in peptidomimetic compounds. nih.govacs.org This replacement can enhance metabolic stability against degradation by proteases. nih.gov Furthermore, the carbamate group is a key component in many prodrug strategies. It can be used to mask a polar amine or hydroxyl group on a parent molecule, improving its membrane permeability and oral bioavailability. nih.gov Once absorbed, the carbamate can be cleaved by endogenous esterases to release the active drug. nih.gov

Computational Chemistry and Theoretical Modeling of Acetylphenyl Carbamates

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of acetylphenyl carbamates. DFT offers a balance between computational cost and accuracy, making it a widely used method for studying molecular systems. mdpi.com

The electronic structure of a molecule is fundamental to its chemical reactivity. DFT calculations are employed to determine the distribution of electrons within the molecule and to identify regions that are susceptible to chemical attack. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular reactivity and stability. nih.gov A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. nih.gov

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), can be calculated from HOMO and LUMO energies to quantify the reactivity of acetylphenyl carbamates. mdpi.com For instance, a comparison of DFT descriptors for a series of carbamates suggested that electron affinity (EA) was a significant contributor to a model predicting their interaction with the acetylcholinesterase (AChE) enzyme target. mdpi.com This analysis of chemical reactivity can help in generating reliable models to relate local and global DFT descriptors to a compound's biological activity. mdpi.com

| Parameter | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -1.50 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 8.50 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 7.00 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution | 3.50 eV |

| Electrophilicity (ω) | Propensity to accept electrons | 2.92 eV |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. scirp.org This method is valuable for predicting spectroscopic properties, such as UV-Vis absorption spectra and fluorescence. scirp.org By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light. scirp.org

The method provides information on excitation energies, oscillator strengths (which indicate the intensity of a transition), and the nature of the molecular orbitals involved in the transition. scirp.org For example, TD-DFT calculations on similar biomolecules have been used to determine the ten lowest singlet excited states, revealing absorption maxima and the specific molecular orbitals contributing to these electronic transitions. scirp.org This approach can elucidate how molecular structure influences photophysical properties, including fluorescence, where the molecule emits light upon returning from an excited state to the ground state. scirp.org

| Property | Description | Illustrative Value |

|---|---|---|

| Absorption Wavelength (λmax) | Wavelength of maximum light absorption | 176 nm |

| Excitation Energy | Energy required for electronic transition | 7.04 eV |

| Oscillator Strength (f) | Theoretical intensity of the electronic transition | 0.850 |

| Fluorescence Energy | Energy of light emitted from the fluorescent state | 5.49 eV |

The Hirshfeld surface is mapped with properties like dnorm, which color-codes intermolecular contacts based on their length relative to van der Waals radii. nih.gov Red spots on the dnorm surface indicate contacts shorter than the sum of van der Waals radii, such as strong hydrogen bonds, while blue regions represent longer contacts. nih.gov

This analysis is complemented by 2D fingerprint plots, which summarize the distribution of different types of intermolecular contacts. nih.gov For related molecular crystals, Hirshfeld analysis has shown that H···H, C···H, and O···H interactions are the most significant contributors to crystal packing. nih.govnih.gov For example, in one study, H···H contacts accounted for 73.2% of the interactions, C···H for 18.4%, and O···H for 8.4%. nih.gov These interactions, particularly hydrogen bonds like C—H⋯O, play a major role in stabilizing the crystal lattice. nih.gov

| Interaction Type | Contribution to Crystal Packing |

|---|---|

| H···H | ~73% |

| C···H / H···C | ~18% |

| O···H / H···O | ~8% |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the dynamic behavior of molecules, including their interactions with biological targets and their conformational preferences.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is crucial for understanding the binding interactions of acetylphenyl carbamates with enzymes like acetylcholinesterase (AChE), a common target for carbamate compounds. mdpi.comnih.gov

Simulations can reveal the specific binding mode of the ligand within the enzyme's active site. nih.gov For carbamates, this often involves positioning the carbamate moiety in proximity to the catalytic residues of the enzyme. mdpi.com The inactivation of AChE by carbamates typically depends on a chemical reaction between a serine residue (e.g., Ser200) in the active site and the carbonyl carbon of the carbamate. mdpi.com Docking studies help to evaluate whether the ligand can achieve a suitable orientation for this reaction to occur. mdpi.com The analysis of these docked poses identifies key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the binding pocket, which are consistent with in vitro experimental results. nih.gov

| Amino Acid Residue | Interaction Type | Potential Role |

|---|---|---|

| Ser200 | Covalent Bond | Forms a covalent bond with the carbamate's carbonyl carbon. mdpi.com |

| Trp84 | π-π Stacking | Stabilizes the phenyl ring of the ligand. |

| His440 | Hydrogen Bond | Interacts with the carbamate or acetyl group. |

| Gly118 | Hydrogen Bond | Forms a hydrogen bond with the ligand's backbone. |

Carbamate groups can exist as two distinct planar rotamers, syn and anti, due to the partial double-bond character of the C-N bond. nd.edu The anti rotamer is generally favored for steric and electrostatic reasons. nd.edu Computational conformational analysis can be used to study the equilibrium between these rotamers and the energy barriers for their interconversion.

The stability of these conformers can be influenced by intramolecular interactions, such as hydrogen bonding. Furthermore, the surrounding chemical environment can significantly affect the syn/anti ratio. For example, studies on N-phenylcarbamates have shown that the addition of a hydrogen-bonding species like acetic acid can moderately stabilize the syn rotamer. nd.edunih.gov Understanding the conformational preferences of Methyl N-(3-acetylphenyl)carbamate is essential, as different conformations can lead to different biological activities and interactions with target molecules.

In Silico Screening and Predictive Studies

The advancement of computational chemistry has opened new avenues for the theoretical evaluation of chemical compounds, offering predictions of their biological and chemical activities before their synthesis and in vitro testing. For acetylphenyl carbamates, including this compound, these in silico methods are valuable for predicting potential therapeutic applications and understanding their structure-activity relationships.

Computational Prediction of Biological Activity (e.g., antioxidant, radical scavenging potential)

In silico screening methods provide a rapid and cost-effective approach to predict the biological activities of molecules. nih.gov These computational techniques are particularly useful for identifying potential antioxidant and radical scavenging properties by analyzing the molecule's electronic and structural features.

Antioxidant Potential:

The antioxidant capacity of a compound is often linked to its ability to donate a hydrogen atom or an electron. Computational models can predict this potential by calculating parameters such as bond dissociation enthalpy (BDE), ionization potential (IP), and electron affinity (EA). A lower BDE for the N-H bond in the carbamate group or a C-H bond on the methyl group attached to the nitrogen would suggest a higher propensity for hydrogen atom transfer (HAT), a key mechanism in radical scavenging.

While specific studies on this compound are not extensively documented in publicly available literature, research on related aryl carbamates provides a framework for these predictions. For instance, a computational study on 3-morpholinopropyl phenyl carbamate demonstrated its potential to scavenge hydroxyl (HO•) and hydroperoxyl (HOO•) radicals, with the hydrogen atom transfer (HAT) mechanism being the most probable pathway in both gaseous and lipid phases. dntb.gov.uaresearchgate.netresearchgate.net In aqueous solutions, the single electron transfer (SET) mechanism was found to be more favorable for this compound. researchgate.net

Radical Scavenging Mechanisms:

The primary mechanisms by which antioxidants neutralize free radicals include:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the radical.

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron, followed by a proton.

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and then transfers an electron.

Computational studies can elucidate the most likely mechanism for a given compound by calculating the thermodynamic and kinetic parameters for each pathway. For carbamates, the presence of the nitrogen atom in the carbamate linkage can influence the electronic environment and, consequently, its radical scavenging activity. dntb.gov.ua

The following table outlines key computational parameters and their implications for predicting the antioxidant and radical scavenging potential of a compound like this compound.

| Computational Parameter | Significance in Predicting Antioxidant Activity |

| Bond Dissociation Enthalpy (BDE) | A lower BDE of a hydrogen-donating bond indicates a greater ease of hydrogen atom transfer to a free radical. |

| Ionization Potential (IP) | A lower IP suggests a greater ability of the molecule to donate an electron, favoring the SET-PT mechanism. |

| Proton Dissociation Enthalpy (PDE) | A lower PDE indicates a more acidic proton, which is relevant for the SPLET mechanism. |

| Electron Transfer Enthalpy (ETE) | A lower ETE suggests a greater ease of electron transfer in the second step of the SPLET mechanism. |

| Highest Occupied Molecular Orbital (HOMO) Energy | A higher HOMO energy indicates a greater ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | A lower LUMO energy suggests a greater ability to accept electrons. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Series

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. elsevierpure.com For a series of acetylphenyl carbamates, QSAR models can be developed to predict their activity and guide the design of new, more potent analogues.

A QSAR study typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological descriptors. elsevierpure.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques to ensure its robustness and reliability. researchgate.net

For a series of acetylphenyl carbamates, a QSAR model could be developed to predict, for example, their inhibitory activity against a specific enzyme. The model might reveal that certain substituents on the phenyl ring or modifications to the carbamate group enhance or diminish the activity. For instance, a 3D-QSAR study on carbamates as acetylcholinesterase inhibitors highlighted the importance of steric, electrostatic, and hydrophobic fields in determining their inhibitory activity. nih.gov The contour maps generated from such studies can visualize the regions around the molecule where specific properties are favorable or unfavorable for activity, thus guiding the design of new compounds.

The general form of a QSAR equation is:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The table below provides examples of molecular descriptors that could be used in a QSAR study of acetylphenyl carbamates and their potential influence on biological activity.

| Descriptor Type | Example Descriptor | Potential Influence on Biological Activity |

| Electronic | Dipole Moment | Can influence interactions with polar residues in a biological target. |

| Partial Charges | Can indicate sites for electrostatic interactions. | |

| Steric | Molecular Volume | Can affect how well the molecule fits into a binding site. |

| Surface Area | Influences the overall interaction surface with a target. | |

| Hydrophobic | LogP | Represents the lipophilicity of the molecule, which can affect its ability to cross cell membranes. |

| Topological | Connectivity Indices | Describe the branching and connectivity of the molecule, which can relate to its shape and flexibility. |

By employing these computational and theoretical modeling techniques, researchers can gain significant insights into the potential biological activities of this compound and its analogues, facilitating the rational design of new compounds with desired properties.

Advanced Applications in Medicinal Chemistry and Biological Research Mechanistic and Research Focus

Role as an Intermediate in Pharmaceutical Synthesis Research

The strategic importance of Methyl N-(3-acetylphenyl)carbamate lies in its utility as a precursor for more complex molecules with established or potential therapeutic value.

Precursor to Cholinesterase Inhibitors (e.g., Rivastigmine and its Derivatives)

This compound is a key intermediate in the synthesis of Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's disease. justia.comjocpr.comnih.govwikipedia.org Rivastigmine functions by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing the levels of acetylcholine (B1216132) in the brain, a neurotransmitter crucial for memory and cognitive function. jocpr.comnih.gov

The synthesis of Rivastigmine often involves the chiral reduction of the acetyl group in an N-ethyl-N-methyl carbamate (B1207046) derivative of 3-acetylphenyl ester to the corresponding chiral alcohol. justia.com This intermediate is then further processed to introduce the dimethylamino group, ultimately yielding Rivastigmine. justia.comjocpr.com Various synthetic routes have been explored to improve the efficiency and enantiomeric purity of Rivastigmine, with many starting from precursors structurally related to this compound. justia.comresearchgate.netgoogle.com The carbamate moiety is a critical pharmacophore in this class of drugs, contributing to their interaction with the cholinesterase enzymes. acs.orgnih.govnih.gov

Table 1: Synthesis of Rivastigmine and its Intermediates

| Starting Material/Intermediate | Key Transformation | Resulting Compound | Reference |

|---|---|---|---|

| N-ethyl-N-methyl carbamic acid-3-acetyl phenyl ester | Chiral reduction | (R)-N-ethyl-N-methyl carbamic acid-3-(1-hydroxyethyl) phenyl ester | justia.com |

| 3-[1-(dimethylamino)ethyl]hydroxyphenyl | Amidation with an isocyanate or carbamoyl (B1232498) halide | Rivastigmine | justia.com |

| 3-acetylphenyl ethyl(methyl)carbamate | Asymmetric reductive amination | Chiral amine product for Rivastigmine synthesis | researchgate.net |

| (S)-3-(1-(dimethylamino)ethyl)phenol | Treatment with N-ethyl,N-methyl carbamoyl chloride | Rivastigmine | acs.org |

Synthesis of Novel Scaffold Derivatives for Drug Discovery

The carbamate structure present in this compound is a versatile scaffold in drug discovery. researchgate.netplymouth.ac.uk This is due to its chemical stability and its ability to act as a peptide bond surrogate, allowing for the creation of molecules that can permeate cell membranes. acs.org Minor structural modifications to the carbamate moiety can lead to significant changes in biological activity, making it an attractive starting point for developing new drug candidates. ajphs.com

Researchers have synthesized various derivatives of carbamates to explore their potential as therapeutic agents. For instance, novel carbamate-substituted thymol/carvacrol derivatives have been synthesized and studied for their anticholinesterase activity. acs.org The synthesis of N-aryl carbamate derivatives through green chemistry approaches has also been reported, highlighting the ongoing efforts to develop environmentally friendly methods for producing these valuable compounds. researchgate.netnih.gov

Exploration of Biological Activities and Underlying Mechanisms

Beyond its role as a synthetic intermediate, the carbamate functional group and its derivatives have been investigated for a range of biological activities.

Investigation of Antimicrobial Properties (e.g., antibacterial, antiviral, antifungal activities of functionalized carbamates)

Carbamate derivatives have demonstrated a broad spectrum of antimicrobial activities.

Antibacterial Activity: Several studies have shown that carbamate derivatives exhibit significant antibacterial properties. For example, rosin-based carbamate derivatives have been found to be effective against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. ncsu.edu Similarly, chlorinated arylcarbamoylnaphthalenylcarbamates have shown high antistaphylococcal activity, including against methicillin-resistant S. aureus (MRSA). nih.gov The antibacterial efficacy of these compounds is often linked to their ability to act on multiple cellular targets, potentially reducing the risk of resistance development. nih.gov The synthesis of new 3-methylflavones with carbamate-like structures also yielded compounds with notable antibacterial activity against Gram-positive bacteria. researchgate.net

Antiviral Activity: The carbamate moiety has been incorporated into antiviral drug design. Lipophilic amino acid carbamate derivatives of zidovudine (B1683550) (AZT), an anti-HIV drug, have been synthesized and evaluated for their antiviral activity. nih.gov These derivatives are designed to improve the drug's properties, although their mechanism may not involve direct inhibition of viral enzymes. nih.gov

Antifungal Activity: Carbamate derivatives have also been extensively studied for their antifungal properties. researchgate.netnih.govnih.gov A number of commercial fungicides are based on the carbamate structure. nih.gov Research has focused on synthesizing novel N-aryl carbamate derivatives, with some compounds showing excellent broad-spectrum antifungal activity against various plant pathogenic fungi. researchgate.netnih.govnih.gov For instance, certain derivatives have demonstrated potent inhibition against fungi like Fusarium graminearum and Fusarium oxysporum. researchgate.netnih.gov The antifungal mechanism of carbamates is thought to involve targeting thiol groups in fungal enzymes. nih.gov

Table 2: Antimicrobial Activity of Carbamate Derivatives

| Carbamate Derivative Type | Target Microorganism(s) | Observed Activity | Reference |

|---|---|---|---|

| Rosin-based carbamates | S. aureus, E. coli, B. subtilis | Antibacterial | ncsu.edu |

| Chlorinated arylcarbamoylnaphthalenylcarbamates | S. aureus (including MRSA) | Antistaphylococcal | nih.gov |

| Amino acid carbamates of AZT | HIV-1 | Antiviral | nih.gov |

| N-aryl carbamates | F. graminearum, F. oxysporum | Antifungal | researchgate.netnih.gov |

| meta-alkoxyphenylcarbamates | Candida albicans | Antifungal | nih.gov |

Research into Anti-inflammatory Effects

The carbamate functional group has been incorporated into molecules designed to have anti-inflammatory properties. researchgate.net Some carbamates have been shown to inhibit N-methyl-D-aspartate (NMDA) receptors and enhance the activity of gamma-aminobutyric acid (GABA), which can contribute to anti-inflammatory effects in the central nervous system. nih.gov

Furthermore, ethynylphenyl carbonates and carbamates have been synthesized and screened for both anticholinesterase and anti-inflammatory activities. nih.gov Some of these compounds were found to suppress inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov The development of dual-action molecules that can both inhibit acetylcholinesterase and reduce inflammation is a promising strategy for diseases like Alzheimer's, where both cholinergic deficits and neuroinflammation play a role. nih.gov

Characterization of Antioxidant and Radical Scavenging Capabilities

The antioxidant properties of carbamate compounds have been the subject of computational and experimental studies. researchgate.netresearchgate.net Aryl carbamates, in particular, have been investigated for their ability to scavenge reactive oxygen species (ROS) such as the hydroxyl (HO•) and hydroperoxyl (HOO•) radicals. researchgate.netresearchgate.net

Exposure to certain carbamates has been shown to affect the antioxidant defense systems in cells. For example, some carbamates can lead to a depletion of reduced glutathione (B108866) (GSH) and an increase in the activity of antioxidant enzymes like glutathione reductase (GR) and glutathione peroxidase (GPx). epa.gov The Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, can be modulated by carbamate compounds, although the effects can be complex and depend on factors like the specific compound and exposure duration. nih.gov

Inhibition of Amyloid-Beta Aggregation Mechanisms

The aggregation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease (AD). nih.govresearchgate.net Molecules capable of interfering with this process are considered promising therapeutic candidates. nih.govresearchgate.net While direct studies on this compound are not extensively documented in this specific area, the broader class of carbamate-containing compounds has been investigated for its potential to modulate Aβ aggregation. nih.govresearchgate.net Research into multifunctional agents for AD has included the carbamate scaffold, aiming to concurrently address cholinergic deficits and amyloid pathology. nih.govresearchgate.net The underlying principle involves designing molecules that can interact with the Aβ peptide, thereby preventing its self-assembly into toxic oligomers and fibrils. frontiersin.orgnih.gov For instance, certain carbazole-based fluorophores and N-methylated peptides have demonstrated the ability to inhibit Aβ aggregation. frontiersin.orgnih.gov The exploration of carbamate derivatives in this context is part of a larger strategy to develop disease-modifying therapies for Alzheimer's. nih.govresearchgate.net

Enzyme and Receptor Interaction Studies for Target Identification

The therapeutic potential of a compound is often rooted in its specific interactions with biological macromolecules. For this compound, its carbamate structure is a key determinant of its activity, particularly as an enzyme inhibitor.

Cholinesterase Inhibition Mechanisms (e.g., butyrylcholinesterase)

The carbamate functional group is a well-established pharmacophore for the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.gov Carbamates like rivastigmine, an FDA-approved drug for AD, function as pseudo-irreversible inhibitors by carbamoylating a serine residue in the active site of the cholinesterase enzyme. nih.govnih.gov

The N-(3-acetylphenyl)carbamate scaffold is of significant interest in this domain. Studies on analogous compounds, such as 3-acetylphenyl ethyl(methyl)carbamate, which is an impurity of rivastigmine, highlight the relevance of this core structure. nih.gov Research on various biscarbamates and other carbamate derivatives has demonstrated potent, often nanomolar, inhibitory activity against both AChE and BChE. nih.gov For instance, a series of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogues showed IC₅₀ values for AChE inhibition as low as 0.32 nM, with other derivatives exhibiting potent BChE inhibition in the nanomolar range. researchgate.net The inhibitory mechanism involves the transfer of the carbamate moiety to the enzyme's active site, a process influenced by the structure of the entire molecule. nih.gov

The selectivity for BChE over AChE is a noteworthy aspect of some carbamate inhibitors. nih.gov As Alzheimer's disease progresses, BChE activity in the brain increases, making it a valuable therapeutic target in later stages of the disease. nih.gov The design of selective BChE inhibitors is therefore an active area of research, with some carbamate derivatives showing significantly higher potency for BChE. nih.gov

| Compound Type | Target Enzyme | Reported Activity | Reference |

|---|---|---|---|

| omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogues | AChE | IC₅₀ = 0.32 ± 0.09 nM (for compound 12b) | researchgate.net |

| omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogues | BuChE | IC₅₀ = 3.3 ± 0.4 nM (for compound 15d) | researchgate.net |

| Biscarbamates (e.g., compound 8) | AChE | Inhibition rate constants in the 10⁶ M⁻¹ min⁻¹ range | nih.gov |

| Biscarbamates | BuChE | Up to 690 times more potent than rivastigmine | nih.gov |

Sphingosine Kinase 1 (SK1) Inhibition Research